molecular formula C16H17N3O5S B5953514 METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE

METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B5953514
M. Wt: 363.4 g/mol
InChI Key: WVMPJGHPQCZXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that combines a benzoate ester, a pyrimidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps. One common method starts with the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction is carried out in a mixture of ethanol and water at room temperature . The resulting intermediate is then reacted with various amines to form the desired acetamido derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrimidine ring and sulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters and pyrimidine derivatives, such as:

Uniqueness

What sets METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 4-[[2-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-23-8-12-7-13(20)19-16(18-12)25-9-14(21)17-11-5-3-10(4-6-11)15(22)24-2/h3-7H,8-9H2,1-2H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMPJGHPQCZXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.